Methyl 4-oxocyclohexene-1-carboxylate
Description
Structural Classification and Nomenclature in Unsaturated Cyclic Esters
Systematically named methyl 4-oxocyclohex-2-ene-1-carboxylate, this compound is classified as an α,β-unsaturated ketoester. The term "cyclohexene" indicates the presence of a six-membered ring with one double bond. The "-one" suffix points to the ketone functional group, and its position is assigned the lowest possible number in the ring, though in this case, the double bond's position dictates the numbering. The "4-oxo" prefix specifies that the carbonyl group of the ketone is at the fourth carbon atom relative to the ester group. The "1-carboxylate" indicates the ester functional group is attached to the first carbon atom.
The structure combines the reactivity of an electrophilic α,β-unsaturated ketone system and a nucleophilic addition-prone ester, making it a molecule with diverse chemical properties.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Methyl 4-oxocyclohex-2-ene-1-carboxylate |
| Molecular Formula | C8H10O3 |
| Molecular Weight | 154.16 g/mol |
| CAS Number | Not explicitly assigned for this specific isomer |
Academic Significance as a Synthetic Intermediate
The academic significance of methyl 4-oxocyclohexene-1-carboxylate lies primarily in its role as a versatile synthetic intermediate. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures.
One of the most prominent applications of this compound is in the Diels-Alder reaction , a powerful tool in organic synthesis for the formation of six-membered rings. In this context, this compound can act as a dienophile, reacting with a conjugated diene to form a bicyclic adduct. A key example is its synthesis via the Diels-Alder reaction between Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) and methyl acrylate (B77674), followed by hydrolysis. This reaction provides a direct route to the functionalized cyclohexenone core.
The resulting cyclohexenone framework is a common motif in a variety of natural products and biologically active molecules. For instance, derivatives of this scaffold are precursors in the synthesis of pharmaceuticals and agrochemicals. The presence of both the ketone and ester functionalities allows for sequential or selective reactions, such as nucleophilic additions to the carbonyl group, conjugate additions to the α,β-unsaturated system, and transformations of the ester group.
Table 2: Key Reactions and Applications
| Reaction Type | Reagents/Conditions | Product Type | Significance |
| Diels-Alder Reaction | Danishefsky's diene, heat | Functionalized cyclohexenone | Efficient construction of the core structure |
| Michael Addition | Nucleophiles (e.g., organocuprates) | 1,5-dicarbonyl compounds | Formation of new carbon-carbon bonds |
| Reduction | Reducing agents (e.g., NaBH4) | Allylic alcohols | Introduction of new stereocenters |
| Ester Hydrolysis | Acid or base catalysis | Carboxylic acid | Further functional group manipulation |
Historical Overview of Research on Oxocyclohexenecarboxylates
The development of synthetic routes to cyclohexenone derivatives, including oxocyclohexenecarboxylates, is intrinsically linked to the broader history of organic synthesis. A landmark achievement in this area was the discovery of the Robinson annulation by Sir Robert Robinson in 1935. chemicalbook.com This powerful reaction sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, provides a general method for the formation of six-membered rings and has been widely used in the synthesis of steroids, terpenes, and alkaloids containing the cyclohexenone moiety. chemicalbook.com
The Diels-Alder reaction , discovered by Otto Diels and Kurt Alder in 1928, for which they were awarded the Nobel Prize in Chemistry in 1950, provided another fundamental approach to the synthesis of cyclohexene (B86901) derivatives. chemicalbook.com The ability to form six-membered rings with high stereocontrol made this reaction a cornerstone of modern organic synthesis. The development of highly reactive dienes, such as Danishefsky's diene in the late 1970s, significantly expanded the scope of the Diels-Alder reaction and facilitated the synthesis of complex functionalized cyclohexenones, including precursors to this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl 4-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2H,3-5H2,1H3 |
InChI Key |
MPXHGMFNVXPWFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCC(=O)CC1 |
Origin of Product |
United States |
Iii. Advanced Spectroscopic and Structural Characterization of Methyl 4 Oxocyclohexene 1 Carboxylate and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of the molecular structure. researchgate.net For complex molecules, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often required for unambiguous structural assignment. researchgate.net
Proton (¹H) NMR spectroscopy reveals the distinct electronic environments of hydrogen atoms within a molecule. The spectrum provides key information through chemical shifts (δ), signal multiplicities (splitting patterns), coupling constants (J), and integration (relative number of protons).
While a detailed, publicly available ¹H NMR spectrum for Methyl 4-oxocyclohexene-1-carboxylate is not provided in the search results, the analysis of a structurally related analogue, such as Ethyl (E)-3-(benzylidene)-2-oxocyclohexane-1-carboxylate, demonstrates the principles of spectral interpretation. rsc.org The data for this analogue, recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃), showcases characteristic signals for various proton types. rsc.org For instance, aromatic protons typically appear in the downfield region (δ 7.23–7.39 ppm), while aliphatic protons on the cyclohexene (B86901) ring are found further upfield (δ 1.62–2.71 ppm). rsc.org The methyl protons of an ester group would be expected to appear as a singlet in a distinct region of the spectrum.
Table 1: Representative ¹H NMR Data for an Analogue, Ethyl (E)-3-(benzylidene)-2-oxocyclohexane-1-carboxylate rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment (Inferred) |
|---|---|---|---|---|
| 12.46 | s | - | 1H | Enolic OH |
| 7.39–7.32 | m | - | 4H | Aromatic CH |
| 7.35 | s | - | 1H | Vinylic CH |
| 7.29–7.23 | m | - | 1H | Aromatic CH |
| 4.17 | q | 7.2 | 2H | OCH₂ |
| 2.71–2.64 | m | - | 2H | Allylic CH₂ |
| 2.40 | t | 6.0 | 2H | Aliphatic CH₂ |
| 1.70−1.62 | m | - | 2H | Aliphatic CH₂ |
Note: Data corresponds to a specific analogue found in the cited literature and is presented to illustrate the technique.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group and electronic environment. For this compound, one would expect to see signals corresponding to the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the sp² hybridized carbons of the double bond, the sp³ hybridized carbons of the ring, and the methyl carbon of the ester group.
As an illustrative example, the ¹³C NMR spectrum of the analogue Ethyl (E)-3-(benzylidene)-2-oxocyclohexane-1-carboxylate shows signals for carbonyl carbons at δ 173.0 and 164.9 ppm. rsc.org Aromatic carbons resonate between δ 127.4 and 136.7 ppm, while the aliphatic carbons of the ring and the ethyl ester appear at higher field strengths (δ 14.3–60.5 ppm). rsc.org
Table 2: Representative ¹³C NMR Data for an Analogue, Ethyl (E)-3-(benzylidene)-2-oxocyclohexane-1-carboxylate rsc.org
| Chemical Shift (δ) ppm | Inferred Carbon Type |
|---|---|
| 173.0 | Ester C=O |
| 164.9 | Ketone C=O |
| 136.7 | Aromatic C |
| 131.6 | Aromatic C |
| 129.6 | Aromatic CH |
| 129.5 | Aromatic CH |
| 128.1 | Aromatic CH |
| 127.4 | Aromatic CH |
| 100.3 | Vinylic C |
| 60.5 | OCH₂ |
| 27.0 | Aliphatic CH₂ |
| 23.1 | Aliphatic CH₂ |
| 22.5 | Aliphatic CH₂ |
Note: Data corresponds to a specific analogue found in the cited literature and is presented to illustrate the technique.
For complex structures, 1D NMR spectra can have overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques provide greater clarity by plotting correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. ipb.pt A COSY spectrum of this compound would show cross-peaks connecting the signals of adjacent protons in the cyclohexene ring, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. ox.ac.uk It is invaluable for definitively assigning carbon signals by linking them to their known proton counterparts. ox.ac.uk
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy, allowing for the determination of a compound's elemental formula. nih.gov The theoretical monoisotopic mass of this compound (C₈H₁₀O₃) can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's elemental composition.
For example, HRMS analysis of an analogue, C₁₆H₁₈O₃, using electrospray ionization (ESI), found an [M+H]⁺ ion at m/z 259.1330. rsc.org This experimental value is in excellent agreement with the calculated value of 259.1334, confirming the assigned formula. rsc.org
Table 3: Example of HRMS Data for an Analogue (C₁₆H₁₈O₃) rsc.org
| Ion | Calculated m/z | Found m/z |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com In a GC-MS analysis, a sample is vaporized and passed through a chromatographic column, which separates the components of the mixture. Each separated component then enters the mass spectrometer, where it is detected and identified by its unique mass spectrum. jmchemsci.com
This method is highly effective for assessing the purity of a sample of this compound. The presence of a single peak in the gas chromatogram would indicate a high degree of purity. If impurities are present, they will be separated and can be identified by their mass spectra, often by comparison to spectral libraries like that of the National Institute of Standards and Technology (NIST). nih.gov The NIST Mass Spectrometry Data Center, for instance, contains data for related compounds such as Methyl 4-methyl-3-cyclohexene-1-carboxylate, which can be used as a reference for identification. nih.gov
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, and torsional angles, providing a complete structural picture of the molecule as it exists in the crystal lattice.
For chiral molecules, X-ray crystallography is the most reliable method for the unambiguous determination of their absolute configuration. nih.gov While crystallizing small molecules can be challenging, techniques such as co-crystallization with a chiral host can facilitate this process. nih.gov In the case of analogues of this compound, such as substituted quinoline (B57606) carboxylates, single-crystal X-ray diffraction has been successfully employed to confirm their molecular structures. mdpi.com
Table 1: Representative Crystallographic Data for an Analogous Heterocyclic Carboxylate.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5401(7) |
| b (Å) | 11.8332(8) |
| c (Å) | 11.858(1) |
| β (°) | 109.436(8) |
| Volume (ų) | 1262.3(2) |
Data adapted from a study on Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, an analogue illustrating the type of data obtained from X-ray crystallography. mdpi.com
The packing of molecules in a crystal is governed by a network of intermolecular interactions. rsc.org X-ray crystallography provides the geometric data necessary to analyze these interactions, which include classical hydrogen bonds as well as weaker interactions like C–H⋯O bonds, stacking interactions, and dispersion forces. dntb.gov.uanih.gov
Table 2: Calculated Intermolecular Interaction Energies for an Analogous Molecular Crystal.
| Interaction Type | Electrostatic Energy (kJ mol⁻¹) | Dispersion Energy (kJ mol⁻¹) | Total Energy (kJ mol⁻¹) |
| Stacking (A⋯B) | -25.0 | -66.2 | -45.8 |
| Weak Hydrogen Bond (C-H⋯O) | -15.5 | -18.9 | -22.4 |
Data represents examples of interaction energies calculated for methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, illustrating the contributions to crystal stability. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the ketone and ester functional groups. The carbonyl (C=O) stretching vibrations are particularly prominent and diagnostic. pressbooks.pub
The key expected IR absorptions for this compound include:
C=O Stretch (Ketone): Aliphatic ketones typically show a strong absorption band around 1715 cm⁻¹. libretexts.org
C=O Stretch (Ester): Saturated aliphatic esters exhibit a strong absorption band around 1735 cm⁻¹. pressbooks.pub The presence of two carbonyl groups in the target molecule may lead to overlapping or distinct peaks in this region.
C-O Stretch (Ester): Esters also display strong C-O stretching bands in the region of 1300-1000 cm⁻¹. pressbooks.pub
C-H Stretch (Aliphatic): The sp³ hybridized C-H bonds of the cyclohexene ring will show stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.orglibretexts.org
C=C Stretch (Alkene): The carbon-carbon double bond in the cyclohexene ring is expected to show a stretching absorption in the range of 1680-1640 cm⁻¹. libretexts.org
The precise position of these absorption bands can be influenced by the molecular environment, including conjugation and ring strain. princeton.edu
Table 3: Characteristic Infrared Absorption Frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Ketone | C=O Stretch | ~1715 | Strong |
| Ester | C=O Stretch | ~1735 | Strong |
| Ester | C-O Stretch | 1300-1000 | Strong |
| Alkane (ring) | C-H Stretch | 2960-2850 | Strong |
| Alkene (ring) | C=C Stretch | 1680-1640 | Medium-Weak |
V. Applications in Complex Molecule Synthesis and Academic Research
Building Blocks for Natural Product Synthesis
The rigid, functionalized cyclohexane (B81311) core of the 4-oxocyclohexanecarboxylate (B1232831) scaffold is a common structural motif in a variety of natural products. Organic chemists leverage this scaffold as a foundational building block to construct complex polycyclic systems. A notable example is its use in the total synthesis of several yaequinolone-related natural products.
In the divergent total syntheses of (±)-aflaquinolones A, C, and D, researchers began their synthetic sequence with the closely related ethyl 4-oxocyclohexanecarboxylate. nih.govacs.org Through a seven-step synthesis, this starting material was converted into a key olefin intermediate. nih.govacs.org This intermediate was then coupled with a substituted quinolinone core using a palladium-catalyzed C-H olefination reaction to build the complex carbon skeleton of the target natural products. nih.govacs.org This strategic use of the 4-oxocyclohexanecarboxylate framework highlights its importance as a versatile precursor for accessing intricate molecular structures found in nature.
Synthetic Intermediates in Medicinal Chemistry Research
In the field of medicinal chemistry, Methyl 4-oxocyclohexene-1-carboxylate serves as a critical intermediate for the generation of novel molecules with potential therapeutic applications. Its structure can be readily modified to produce a library of analogues for structure-activity relationship (SAR) studies, aiding in the discovery and optimization of lead compounds.
The compound is a key starting material for creating molecules with significant biological activity. It is particularly noted as an intermediate in the synthesis of anti-inflammatory agents and other bioactive molecules. nbinno.com A specific application is its use as an intermediate in the preparation of imidazobenzazepine derivatives. These derivatives have been investigated as dual H1/5-HT2A antagonists, a class of compounds explored for the treatment of sleep disorders. alfachemch.com The ability to systematically modify the cyclohexane core allows medicinal chemists to fine-tune the pharmacological properties of the resulting compounds.
One of the most prominent applications of the 4-oxocyclohexanecarboxylate scaffold is in the synthesis of Tranexamic Acid, an important antifibrinolytic agent. Research has detailed a synthetic route starting from ethyl 4-oxocyclohexane-1-carboxylate, which demonstrates a practical and efficient pathway that avoids harsh reagents and conditions. This process underscores the utility of the scaffold in producing established pharmaceutical ingredients.
The multi-step synthesis involves the chemical transformation of the ketone and eventual reduction to form the desired aminomethylcyclohexane carboxylic acid structure. The key steps are outlined in the table below.
| Step | Starting Material | Reagents | Product | Transformation |
|---|---|---|---|---|
| 1 | Ethyl 4-oxocyclohexane-1-carboxylate | Sodium cyanide | Cyanohydrin intermediate | Nucleophilic addition to the ketone |
| 2 | Cyanohydrin intermediate | POCl₃/Pyridine | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | Dehydration |
| 3 | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | Methanolic KOH | 4-Cyano-cyclohex-3-ene-1-carboxylic acid | Saponification (ester hydrolysis) |
| 4 | 4-Cyano-cyclohex-3-ene-1-carboxylic acid | Raney Nickel, Methanolic Ammonium Hydroxide (B78521) | Mixture of 4-aminomethyl-3-cyclohexene-1-carboxylic acid and its saturated analogue | Reductive amination of the cyano group |
| 5 | Mixture from Step 4 | Catalytic Hydrogenation (Wet Pd-C) | Isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids | Reduction of the double bond |
| 6 | Isomeric mixture | Recrystallization | Pure Tranexamic Acid (trans isomer) | Purification |
While specific studies detailing the use of this compound itself as a direct enzyme probe are not widely documented, its core structure, the cyclohexanone (B45756) derivative, is a recognized scaffold in the design of enzyme inhibitors. drugdesign.org The cyclohexanone ring can serve as a rigid anchor to position functional groups in the active site of an enzyme to achieve potent and selective inhibition. drugdesign.org For example, modeling studies in the development of HIV protease inhibitors have explored cyclic urea (B33335) scaffolds, which showed enhanced binding by replacing a cyclohexanone moiety to improve hydrogen bonding interactions with key aspartate residues in the enzyme's active site. drugdesign.org This demonstrates the potential of using the this compound framework as a starting point for designing novel enzyme inhibitors by strategically modifying the ring and its substituents to target specific enzymes.
Components in Agrochemical Research and Development
The utility of this compound extends into the agrochemical sector. It is utilized in agrochemical formulations and serves as a versatile building block for the synthesis of more complex active ingredients. nbinno.commusechem.com The functional groups on the molecule allow for its incorporation into a variety of structures that may possess herbicidal, pesticidal, or fungicidal properties. Its role as a synthetic intermediate allows researchers to develop novel compounds for crop protection and management.
Role in Advanced Materials Science Research
In the realm of materials science, this compound and its derivatives are explored for their potential in creating specialty polymers and advanced materials. nbinno.com The reactivity of the ketone and ester groups allows the molecule to be incorporated into polymer chains or used to modify material surfaces.
A specific example involves the use of the related ethyl 4-oxocyclohexanecarboxylate in a three-component annulation reaction with acs.orgfullerene and indole, catalyzed by iodine. This reaction leads to the formation of acs.orgfullerene-fused 1,2-tetrahydrocarbazoles, which are novel fullerene nanostructures. Such research demonstrates the potential for using this class of cyclohexanone derivatives to create new materials with unique electronic and physical properties for applications in nanotechnology and materials science.
Precursors for Specialty Polymers and Resins
The valorization of cyclic ketones, a class of compounds to which this compound belongs, is a subject of interest in the development of value-added chemicals and specialty polymers. rsc.org While direct polymerization of this specific molecule is not widely documented, its structural features make it a candidate for modification into monomers suitable for various polymerization processes.
Cyclic ketones derived from biomass through processes like catalytic fast pyrolysis can be upgraded to produce valuable chemical intermediates. rsc.org For instance, these ketones can be converted into hydroxy acids or dicarboxylic acids, which are key monomers for the synthesis of polyesters and polyamides. rsc.org The ester group in this compound could be hydrolyzed to a carboxylic acid, and the ketone could be reduced to a hydroxyl group, yielding a hydroxy acid. Alternatively, oxidative cleavage of the ring could produce a dicarboxylic acid. These transformations would convert the initial cyclic compound into a linear monomer containing functional groups capable of undergoing step-growth polymerization.
The resulting polymers could possess unique properties conferred by the original cyclic structure, influencing characteristics such as thermal stability, rigidity, and degradability.
| Potential Polymer Type | Role of Precursor | Required Modification of this compound |
|---|---|---|
| Polyesters | Dicarboxylic Acid or Hydroxy Acid Monomer | Ring-opening oxidation to form a diacid; or reduction of ketone and hydrolysis of ester to form a hydroxy acid. |
| Polyamides | Dicarboxylic Acid Monomer | Ring-opening oxidation to form a diacid for reaction with a diamine. |
| Polyurethanes | Polyol Precursor | Reduction of the ketone to a hydroxyl group to create a diol or polyol intermediate. mdpi.com |
Building Blocks for Liquid Crystalline Materials
The cyclohexene (B86901) ring is a valuable structural motif in the design of liquid crystalline (LC) materials. semanticscholar.orgtandfonline.com Derivatives of cyclohexene are utilized as components in LC mixtures for display applications due to their advantageous physical properties. tandfonline.comgoogle.com Specifically, the inclusion of a cyclohexene or cyclohexane core can lead to materials with low melting points and low viscosity in their nematic or smectic phases. semanticscholar.orgtandfonline.com These characteristics are crucial for producing LC compositions that operate over a wide temperature range and exhibit fast switching times in displays. google.com
The synthesis of liquid crystalline compounds often employs cyclohexanone and cyclohexenone intermediates. semanticscholar.orgresearchgate.net These cyclic ketones serve as versatile starting points for constructing the rigid core structures characteristic of liquid crystals. Through reactions such as Michael condensation, these intermediates can be elaborated into more complex molecules possessing the necessary mesomorphic properties. semanticscholar.orgresearchgate.net The non-planar, flexible nature of the cyclohexene ring, compared to a purely aromatic ring, can be tailored to fine-tune the packing and intermolecular interactions that govern the formation of liquid crystal phases. semanticscholar.org For example, 1,4-disubstituted cyclohexenes are noted as promising components for LC mixtures. semanticscholar.org
| Structural Feature | Impact on Liquid Crystal Properties | Reference |
|---|---|---|
| Cyclohexene/Cyclohexane Core | Contributes to low viscosity and low melting points of the nematic or smectic phase. | semanticscholar.orgtandfonline.com |
| Trans-disubstitution | Often leads to the desired linear molecular shape that promotes mesophase formation. | researchgate.net |
| Modification of Ketone Group | Allows for the extension of the molecular core to build complex, multi-ring LC structures. | semanticscholar.orgtandfonline.com |
Studies in Anaerobic Degradation Pathways
The anaerobic biodegradation of cyclic compounds is a key area of environmental research. While the specific degradation pathway for this compound is not detailed, a scientifically sound pathway can be proposed based on studies of structurally similar molecules, such as cyclohex-1-ene-1-carboxylate and other cyclic ketones. nih.govnih.gov
The anaerobic metabolism of cyclohex-1-ene-1-carboxylate by the phototrophic bacterium Rhodopseudomonas palustris provides a strong model. nih.gov This pathway involves a series of β-oxidation-like reactions that lead to the cleavage of the alicyclic ring. nih.gov The proposed steps are:
Activation : The carboxylate is first activated to its coenzyme A (CoA) thioester, forming cyclohex-1-ene-1-carboxyl-CoA. nih.gov In the case of this compound, an initial hydrolysis of the methyl ester would be required to yield the free carboxylate for activation.
Hydration : The double bond is hydrated by a hydratase enzyme to yield 2-hydroxycyclohexanecarboxyl-CoA. nih.gov
Dehydrogenation : The newly formed hydroxyl group is oxidized by a dehydrogenase to a ketone, forming 2-ketocyclohexanecarboxyl-CoA. nih.gov
Hydrolytic Ring Cleavage : The cyclic β-keto thioester undergoes hydrolytic cleavage by a hydrolase, opening the ring to form the linear dicarboxylic acid derivative, pimelyl-CoA. nih.gov
The ketone group at the 4-position of this compound would also need to be addressed by the microbial metabolism. Studies on the anaerobic degradation of simple ketones like acetone (B3395972) have shown that a common initial step is carboxylation, where bicarbonate is used to convert the ketone into a β-keto acid (e.g., acetone to acetoacetate). nih.govresearchgate.net This mechanism allows the molecule to enter central metabolism. nih.gov A similar enzymatic carboxylation could potentially occur at a carbon adjacent to the ketone in the cyclohexene ring, facilitating its subsequent breakdown.
| Proposed Step | Intermediate Compound | Enzyme Class Involved | Reference |
|---|---|---|---|
| Ester Hydrolysis & CoA Ligation | 4-oxocyclohexene-1-carboxyl-CoA | Esterase, CoA Ligase | nih.gov |
| Hydration | 2-hydroxy-4-oxocyclohexanecarboxyl-CoA | Hydratase | nih.gov |
| Dehydrogenation | 2,4-dioxocyclohexanecarboxyl-CoA | Dehydrogenase | nih.gov |
| Hydrolytic Ring Cleavage | A linear dicarboxyl-CoA derivative | Hydrolase | nih.gov |
Vi. Computational and Theoretical Studies of Methyl 4 Oxocyclohexene 1 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule, which in turn govern its structure, stability, and reactivity. These methods, such as ab initio and Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.
A key application of quantum chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds. By calculating properties like nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, researchers can forecast the appearance of NMR, IR, and UV-Vis spectra. For instance, DFT calculations have been successfully used to predict the ¹³C NMR chemical shifts of various α,β-unsaturated ketones. researchgate.net These theoretical predictions, when compared with experimental data, can confirm structural assignments and provide insights into the electronic environment of different atoms within the molecule. However, specific predicted spectroscopic parameters for Methyl 4-oxocyclohexene-1-carboxylate are not documented in the available literature.
Theoretical chemistry provides a powerful lens through which to view the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify the lowest energy paths from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy intermediates that represent the barrier to a reaction. Such studies are crucial for understanding reaction kinetics and selectivity. For example, computational investigations have been vital in elucidating the mechanisms of reactions involving cyclohexenone scaffolds, such as in organocatalyzed syntheses of the Wieland-Miescher ketone and its analogs. researchgate.net These studies reveal how catalysts lower reaction barriers and control stereoselectivity. While this compound can participate in various reactions, specific computational studies detailing its reaction pathways and transition states have not been reported.
The three-dimensional shape, or conformation, of a molecule is critical to its properties and biological activity. Cyclohexene (B86901) rings, like the one in this compound, exist in various non-planar conformations, typically a half-chair. Computational methods are used to determine the relative energies of these different conformations and the energy barriers to their interconversion. This analysis helps to identify the most stable (lowest energy) isomer and understand the molecule's dynamic behavior. Studies on substituted cyclohexenones often employ these methods to predict the preferred orientation (axial vs. equatorial) of substituent groups. researchgate.net For this compound, a detailed conformational analysis and a comparison of the stability of its potential isomers based on quantum chemical calculations are not available in the literature.
Molecular Modeling and Dynamics Simulations
Moving beyond static structures, molecular modeling and dynamics simulations allow for the exploration of the time-dependent behavior of molecules and their interactions with their environment.
Molecular dynamics (MD) simulations track the movements of atoms in a molecule over time, providing a dynamic picture of its conformational landscape. This approach allows researchers to understand how a molecule explores different shapes and interacts with solvent molecules or other chemical species. These simulations can reveal complex intermolecular forces, such as hydrogen bonding and van der Waals interactions, that are crucial in chemical and biological systems. While MD simulations are widely used, for example, in studying ester hydrolysis, specific simulations exploring the detailed molecular interactions and full conformational landscape of this compound have not been published. nih.gov
In the context of biochemistry and drug design, molecular modeling is essential for understanding how a molecule (a ligand) binds to a biological target, such as an enzyme. Docking studies and MD simulations can predict the binding pose and estimate the binding affinity of a ligand to a protein's active site. This information is invaluable for designing new catalysts or therapeutic agents. For instance, computational studies on analogs of the Wieland-Miescher ketone, a related bicyclic enone, have been used to understand their role as synthons for biologically active steroids. ucl.ac.ukwikipedia.org However, there are no available studies that specifically model the interaction of this compound as a substrate with an enzyme or as a ligand binding to a receptor.
Structure-Reactivity/Property Relationship Studies (QSPR/QSAR)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. In the context of this compound, these studies are instrumental in predicting its behavior in various chemical and biological systems, thereby guiding experimental design and accelerating research.
The predictive power of QSPR/QSAR models is derived from molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors. By employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, researchers can develop models that link these descriptors to specific properties or activities.
For this compound, QSPR studies can be employed to predict a range of its physicochemical properties. For instance, properties like boiling point, vapor pressure, and solubility are crucial for its handling, storage, and application in various chemical processes. A hypothetical QSPR model for predicting the boiling point of a series of related cyclohexene derivatives, including this compound, might utilize descriptors such as molecular weight, polar surface area, and the number of rotatable bonds.
A generalized QSPR model can be represented by the equation:
Property = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant
Where 'a', 'b', and 'c' are coefficients determined through the regression analysis.
Similarly, QSAR studies can provide insights into the potential biological activities of this compound. While specific QSAR studies on this exact molecule are not extensively documented in publicly accessible literature, the principles can be applied. For example, if this compound were being investigated as a precursor for a pharmacologically active agent, QSAR models could be developed to predict its binding affinity to a particular receptor or its metabolic stability. These models would typically incorporate more complex descriptors related to the molecule's shape, electronic properties (like HOMO/LUMO energies), and hydrophobicity.
The development and validation of robust QSPR/QSAR models are critical. This involves a careful selection of a diverse training set of molecules, rigorous statistical validation (e.g., cross-validation, external validation), and a clear definition of the model's applicability domain. While specific, detailed QSPR/QSAR studies for this compound are proprietary or part of ongoing research, the following tables illustrate the type of data that would be generated and utilized in such studies.
Table 1: Hypothetical Physicochemical Properties and Molecular Descriptors for a Set of Cyclohexene Derivatives
| Compound | Boiling Point (°C) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Number of Rotatable Bonds |
| Methyl cyclohexene-1-carboxylate | 185.5 | 140.18 | 26.3 | 2 |
| This compound | 215.2 | 154.16 | 43.37 | 2 |
| Ethyl 4-oxocyclohexene-1-carboxylate | 228.4 | 168.19 | 43.37 | 3 |
| 4-Oxocyclohexene-1-carboxylic acid | 275.1 | 140.14 | 54.37 | 1 |
Note: The data in this table is illustrative and intended to represent the type of data used in a QSPR study. Actual experimental values may vary.
Table 2: Hypothetical Biological Activity and Molecular Descriptors for QSAR Analysis
| Compound | IC50 (µM) | LogP | HOMO Energy (eV) | LUMO Energy (eV) |
| Derivative A | 15.2 | 1.8 | -6.5 | -1.2 |
| This compound Analog | 25.8 | 1.2 | -7.1 | -1.5 |
| Derivative B | 8.9 | 2.1 | -6.3 | -1.1 |
| Derivative C | 32.5 | 0.9 | -7.5 | -1.8 |
Note: This table presents hypothetical data to demonstrate the principles of a QSAR study. IC50 (half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. LogP is a measure of lipophilicity. HOMO and LUMO are the energies of the highest occupied and lowest unoccupied molecular orbitals, respectively.
These computational approaches provide a powerful framework for understanding the structure-property and structure-activity relationships of this compound, enabling predictions that can guide further experimental investigation and application.
Vii. Future Research Directions and Emerging Opportunities
Development of Green and Sustainable Synthetic Methodologies
The synthesis of Methyl 4-oxocyclohexene-1-carboxylate is traditionally achieved through the Diels-Alder reaction, a process renowned for its atom economy. nih.gov However, future research will increasingly focus on aligning this synthesis with the principles of green chemistry. A primary area of investigation involves the replacement of conventional, often hazardous, organic solvents with more environmentally benign alternatives.
Recent studies have highlighted the potential of various sustainable media to facilitate Diels-Alder reactions. nih.gov Water, polyethylene (B3416737) glycol (PEG), and bio-based solvents such as glycerol (B35011) and gluconic acid are emerging as viable options. nih.govwordpress.com These solvents not only reduce the environmental impact but can also enhance reaction rates and selectivity. wordpress.com For instance, the hydrophobic effect in water can accelerate cycloaddition reactions. masterorganicchemistry.com The exploration of deep eutectic solvents (DES) also presents a promising frontier, offering a recyclable and often biodegradable reaction medium. acs.org
Another key aspect of sustainable synthesis is the utilization of alternative energy sources. Microwave irradiation and ultrasound have been shown to significantly reduce reaction times and energy consumption in Diels-Alder reactions compared to conventional heating. acs.org Future work will likely focus on optimizing these conditions for the synthesis of this compound, aiming for higher yields and purity with minimal energy input. The ideal future synthesis would involve a combination of a green solvent and an efficient energy source, as demonstrated in studies combining deep eutectic solvents with ultrasonic activation. acs.org
Table 1: Comparison of Green Solvents for Diels-Alder Reactions
| Solvent System | Key Advantages | Representative Research Focus |
| Water | Low cost, non-toxic, potential for rate acceleration | Investigating hydrophobic effects and catalyst compatibility |
| Polyethylene Glycol (PEG) | Biodegradable, non-volatile, recyclable | Use as a reaction medium, potentially with microwave heating |
| Bio-based Solvents | Derived from renewable resources, biodegradable | Exploring vegetable oils and their derivatives as reaction media nih.gov |
| Deep Eutectic Solvents (DES) | Recyclable, tunable properties, often biodegradable | Combining with alternative energy sources like ultrasound acs.org |
| Supercritical CO2 | Non-toxic, easily removable, tunable solvent properties | Investigating phase behavior and reaction kinetics under supercritical conditions |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
While the thermal Diels-Alder reaction between butadiene and methyl acrylate (B77674) is well-established, catalysis offers a powerful tool to enhance reaction rates and control stereoselectivity. Future research will undoubtedly focus on the discovery and development of novel catalytic systems tailored for this transformation.
Lewis acids are known to catalyze the Diels-Alder reaction by coordinating to the dienophile, thereby lowering the energy of the LUMO and accelerating the reaction. nih.govacs.org Computational studies have provided significant insight into the mechanism of Lewis acid catalysis, revealing that it can reduce the Pauli repulsion between the reacting molecules. nih.gov Future investigations could explore the use of more sustainable and recyclable solid Lewis acid catalysts, such as Sn-Beta zeolites, which have shown promise in similar cycloaddition reactions. rsc.org
A particularly exciting and rapidly developing area is biocatalysis. The discovery of natural Diels-Alderase enzymes, which catalyze [4+2] cycloadditions in the biosynthesis of natural products, has opened the door to enzymatic synthesis. nih.govnih.govbris.ac.uk These enzymes offer the potential for unparalleled stereoselectivity under mild, aqueous conditions. biorxiv.org Research efforts will likely be directed towards identifying or engineering a Diels-Alderase capable of accepting 1,3-butadiene (B125203) and methyl acrylate as substrates. This could involve screening metagenomic libraries or using computational enzyme design. Chemoenzymatic approaches, where a biocatalyst is used in conjunction with chemical synthesis steps, also represent a promising avenue. nih.gov
Table 2: Emerging Catalytic Strategies for the Synthesis of this compound
| Catalytic System | Principle of Operation | Potential Advantages |
| Solid Lewis Acids (e.g., Zeolites) | Heterogeneous catalysis, activation of dienophile | Recyclability, ease of separation, potential for shape selectivity rsc.org |
| Organocatalysts | Covalent or non-covalent activation of reactants | Metal-free, often milder reaction conditions |
| Diels-Alderase Enzymes | Precise positioning of substrates in an active site | High stereoselectivity, environmentally friendly conditions (water, neutral pH) nih.govbiorxiv.org |
| Computational Catalyst Design | In silico screening and optimization of catalysts | Rational design of catalysts with desired properties, reducing experimental effort |
Untapped Applications in Interdisciplinary Chemical Sciences
The cyclohexene (B86901) scaffold of this compound, adorned with an ester functionality, makes it a versatile building block for a wide range of applications in interdisciplinary chemical sciences. While its direct applications are not extensively documented, its structure suggests significant potential that is yet to be fully explored.
In materials science , the double bond in the cyclohexene ring can be utilized for polymerization reactions. This could lead to the development of novel polymers with tailored properties. The ester group provides a handle for further functionalization, allowing for the incorporation of this monomer into polyesters or for the modification of polymer backbones. The Diels-Alder reaction itself is a powerful tool for creating cross-linked materials and hydrogels, suggesting that derivatives of this compound could find use in the development of advanced materials for applications such as drug delivery and tissue engineering. nih.gov
In medicinal chemistry , the cyclohexene ring is a common motif in many biologically active natural products and pharmaceuticals. this compound can serve as a starting material for the synthesis of complex molecular architectures. The strategic placement of functional groups allows for diverse chemical transformations to build libraries of novel compounds for biological screening. nih.gov The evaluation of Diels-Alder adducts for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, is an active area of research. nih.govontosight.ai
Furthermore, in the field of chemical biology , derivatives of this compound could be designed as chemical probes to study biological processes. By incorporating reporter groups or reactive handles, these molecules could be used to investigate enzyme function or to identify protein targets.
Integration with Flow Chemistry and Automated Synthesis
The translation of laboratory-scale synthesis to industrial production can be significantly enhanced by the adoption of continuous flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity.
The Diels-Alder reaction between butadiene and methyl acrylate is well-suited for implementation in a continuous flow system. chegg.comchegg.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize the yield of this compound while minimizing the formation of byproducts. The small reactor volumes inherent in flow chemistry also enhance safety when dealing with exothermic reactions.
Future research in this area will likely focus on the development of integrated, multi-step flow processes. For example, the synthesis of this compound could be coupled with subsequent in-line purification or further chemical transformations. The use of packed-bed reactors containing immobilized catalysts, such as the solid Lewis acids mentioned previously, is another promising direction that aligns well with continuous flow processing.
The integration of automated synthesis platforms, driven by machine learning algorithms, represents the next frontier. These systems can autonomously explore reaction conditions, identify optimal parameters, and even suggest novel reaction pathways. The generation of novel Diels-Alder reactions using generative adversarial networks (GANs) has already been demonstrated, showcasing the potential for AI in discovering new synthetic routes. researchgate.net
Mechanistic Insights into Complex Biological and Chemical Processes
A deeper understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and for designing novel applications. Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical transformations.
For the Diels-Alder reaction between butadiene and methyl acrylate, computational studies using density functional theory (DFT) can provide valuable information about the transition state geometry, activation energies, and the influence of catalysts and solvents on the reaction pathway. mdpi.comresearchgate.netnih.gov These studies have shown that the reaction proceeds through a concerted, asynchronous transition state. researchgate.net Future computational work could focus on modeling the reaction in the active sites of putative Diels-Alderase enzymes to understand the origins of their catalytic power and selectivity. bris.ac.uk
The Unified Reaction Valley Approach (URVA) is another computational tool that can offer a detailed picture of the bond-forming and bond-breaking processes along the reaction coordinate. researchgate.netnsf.gov Applying URVA to the catalyzed and uncatalyzed synthesis of this compound could reveal subtle mechanistic details that are not apparent from traditional transition state analysis.
On the biological front, if derivatives of this compound are found to possess biological activity, mechanistic studies will be essential to understand their mode of action. This could involve identifying their molecular targets and elucidating the downstream effects on cellular pathways. Such studies are critical for the rational design of more potent and selective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 4-oxocyclohexene-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step processes, such as oxidation of substituted cyclohexene precursors or condensation reactions. Key parameters include:
- Temperature : Maintain 50–80°C to balance reaction rate and side-product formation.
- Catalysts : Use transition-metal catalysts (e.g., Pd complexes) for cross-coupling steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR identify functional groups (e.g., carbonyl at δ ~170 ppm) and ring substituents .
- IR : Strong absorption bands at ~1720 cm confirm ester and ketone groups .
- X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry using SHELX or Mercury CSD .
Q. How can regioselective functionalization of the cyclohexene ring be achieved?
- Directing Groups : Install electron-withdrawing groups (e.g., nitro) to guide nucleophilic attacks at specific positions .
- Reaction Conditions : Use Lewis acids (e.g., AlCl) to stabilize transition states in electrophilic substitutions .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic addition reactions?
- Steric Effects : Bulky substituents at the 4-position hinder nucleophilic access to the carbonyl, favoring alternative reaction pathways (e.g., conjugate addition) .
- Electronic Effects : Electron-deficient carbonyl groups increase susceptibility to nucleophilic attack, while electron-donating groups (e.g., methoxy) reduce reactivity .
- Case Study : DFT calculations predict preferential attack at the α,β-unsaturated ketone site due to conjugation effects .
Q. What strategies can resolve discrepancies in crystallographic data analysis for derivatives?
- Software Tools : Use Mercury CSD to visualize voids, hydrogen-bonding networks, and packing motifs. Compare refinement results from SHELXL and alternative programs .
- Data Validation : Check for twinning or disorder using the R factor and electron density maps. Re-refinement with adjusted torsion angles may resolve conflicts .
Q. How can computational approaches predict synthetic pathways and reaction outcomes?
- Retrosynthesis AI : Leverage databases like Reaxys to identify feasible routes (e.g., ozonolysis of cyclohexene precursors) .
- Reaction Modeling : Employ DFT calculations to assess activation energies for key steps (e.g., ketone formation via oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
